molecular formula C20H25ClN2O2 B267844 N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

货号 B267844
分子量: 360.9 g/mol
InChI 键: FQRMKQJNFODFGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has been studied extensively for its potential as a therapeutic agent for various B-cell malignancies.

作用机制

TAK-659 works by inhibiting the activity of BTK, which is a key component of the N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to the suppression of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 are primarily related to its inhibition of BTK activity and suppression of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling. This leads to the induction of apoptosis in B-cell malignancies, as well as the suppression of cytokine production and immune cell activation.

实验室实验的优点和局限性

One of the main advantages of TAK-659 for lab experiments is its specificity for BTK, which allows for targeted inhibition of N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling in B-cell malignancies. However, one limitation of TAK-659 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.

未来方向

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Another area of interest is the exploration of TAK-659 in other B-cell malignancies, such as Waldenström macroglobulinemia and follicular lymphoma. Additionally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors like TAK-659, and to develop strategies to overcome this resistance.

合成方法

The synthesis method of TAK-659 involves several steps, including the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This is followed by the reaction of the aldehyde with morpholine to form the corresponding imine, which is then reduced with sodium borohydride to give N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine.

科学研究应用

TAK-659 has been studied extensively for its potential as a therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, TAK-659 has been shown to inhibit N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine signaling and induce apoptosis in B-cell malignancies.

属性

产品名称

N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

分子式

C20H25ClN2O2

分子量

360.9 g/mol

IUPAC 名称

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O2/c21-19-5-1-18(2-6-19)16-25-20-7-3-17(4-8-20)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

InChI 键

FQRMKQJNFODFGT-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

规范 SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。